molecular formula C9H15BO6 B14072469 (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid

(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid

Cat. No.: B14072469
M. Wt: 230.02 g/mol
InChI Key: SRHBUVTYTUCJTR-UHFFFAOYSA-N
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Description

(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C9H15BO6. This compound is characterized by the presence of a cyclopropyl ring substituted with two ethoxycarbonyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of cyclopropyl esters followed by oxidation to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cyclopropyl derivatives, boronic esters, and complex organic molecules resulting from coupling reactions .

Scientific Research Applications

(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • (2,2-Dimethoxycarbonyl)cyclopropylboronic acid

Uniqueness

(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its dual ethoxycarbonyl substitution on the cyclopropyl ring, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules .

Properties

Molecular Formula

C9H15BO6

Molecular Weight

230.02 g/mol

IUPAC Name

[2,2-bis(ethoxycarbonyl)cyclopropyl]boronic acid

InChI

InChI=1S/C9H15BO6/c1-3-15-7(11)9(8(12)16-4-2)5-6(9)10(13)14/h6,13-14H,3-5H2,1-2H3

InChI Key

SRHBUVTYTUCJTR-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1(C(=O)OCC)C(=O)OCC)(O)O

Origin of Product

United States

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